

Mass Spectrometry of 2-Amino-5-bromobenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-Amino-5-bromobenzaldehyde*

Cat. No.: *B112427*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of **2-Amino-5-bromobenzaldehyde**, a key intermediate in pharmaceutical synthesis. This document outlines the fundamental physicochemical properties, predicted fragmentation patterns under electron ionization, and a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and quality control of this compound.

Introduction

2-Amino-5-bromobenzaldehyde is an aromatic organic compound incorporating an amino group, a bromine atom, and an aldehyde functional group. Its molecular structure makes it a versatile precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final drug product. Mass spectrometry is a powerful analytical technique that provides essential information regarding the molecular weight, elemental composition, and structural features of compounds like **2-Amino-5-**

bromobenzaldehyde. This guide details the expected mass spectrometric behavior of this compound and provides a practical experimental approach for its analysis.

Physicochemical and Mass Spectrometric Properties

A summary of the key physical, chemical, and mass spectrometric properties of **2-Amino-5-bromobenzaldehyde** is presented in Table 1. This data is crucial for method development and data interpretation in mass spectrometry.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
Monoisotopic Mass	198.96328 Da	[1]
Exact Mass (High Resolution MS)	Calculated: 198.9633 Da	
Appearance	Yellow crystalline solid	[2]
Melting Point	75-77 °C	[3]

Table 1: Physicochemical and Mass Spectrometric Data for **2-Amino-5-bromobenzaldehyde**.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

While an experimental mass spectrum for **2-Amino-5-bromobenzaldehyde** is not readily available in public databases, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for aromatic aldehydes and halogenated compounds.

Upon electron impact, the molecule will lose an electron to form a molecular ion ($[M]^{+\bullet}$) with a theoretical m/z of approximately 199 (for the ^{79}Br isotope) and 201 (for the ^{81}Br isotope),

appearing in a characteristic isotopic pattern. The primary fragmentation pathways are expected to involve the aldehyde functional group and the carbon-bromine bond.

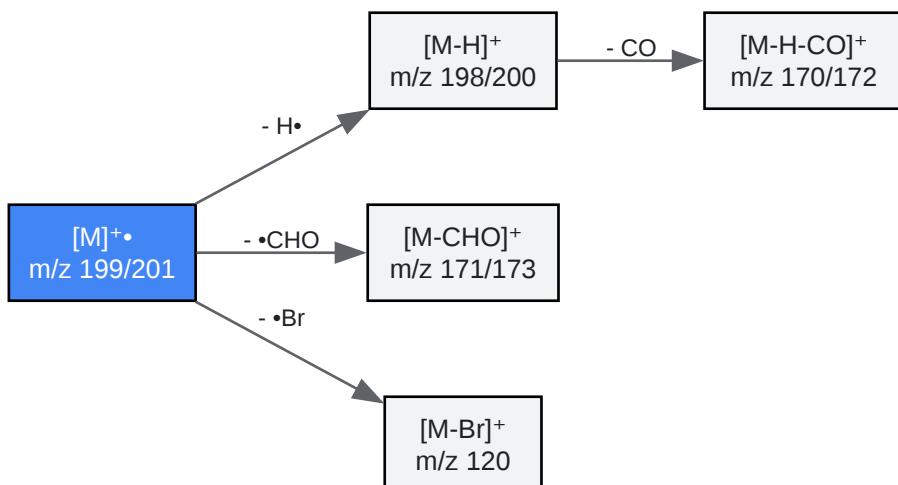
Key Predicted Fragmentation Pathways:

- Loss of a Hydrogen Radical ($\text{H}\cdot$): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion ($[\text{M}-\text{H}]^+$). This would produce a significant peak at m/z 198/200.
- Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide, a characteristic fragmentation of benzaldehydes, leading to a brominated phenyl cation at m/z 170/172.
- Loss of the Aldehyde Group ($\cdot\text{CHO}$): Direct cleavage of the C-C bond between the aromatic ring and the aldehyde group can result in the loss of a formyl radical ($\cdot\text{CHO}$), generating a 2-amino-5-bromophenyl cation at m/z 171/173.
- Loss of Bromine Radical ($\cdot\text{Br}$): Cleavage of the C-Br bond would result in the loss of a bromine radical, leading to a fragment ion at m/z 120.

A summary of the predicted major fragment ions of **2-Amino-5-bromobenzaldehyde** under electron ionization is provided in Table 2.

m/z ($^{79}\text{Br}/^{81}\text{Br}$)	Proposed Fragment	Neutral Loss
199/201	$[\text{C}_7\text{H}_6\text{BrNO}]^{+\cdot}$	-
198/200	$[\text{C}_7\text{H}_5\text{BrNO}]^+$	$\text{H}\cdot$
171/173	$[\text{C}_6\text{H}_5\text{BrN}]^+$	$\cdot\text{CHO}$
170/172	$[\text{C}_6\text{H}_4\text{BrN}]^+$	$\text{H}\cdot, \text{CO}$
120	$[\text{C}_7\text{H}_6\text{NO}]^+$	$\cdot\text{Br}$
92	$[\text{C}_6\text{H}_6\text{N}]^+$	$\cdot\text{Br}, \text{CO}$

Table 2: Predicted m/z values and corresponding fragment structures for the EI mass spectrum of **2-Amino-5-bromobenzaldehyde**.

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Predicted EI fragmentation pathway of **2-Amino-5-bromobenzaldehyde**.

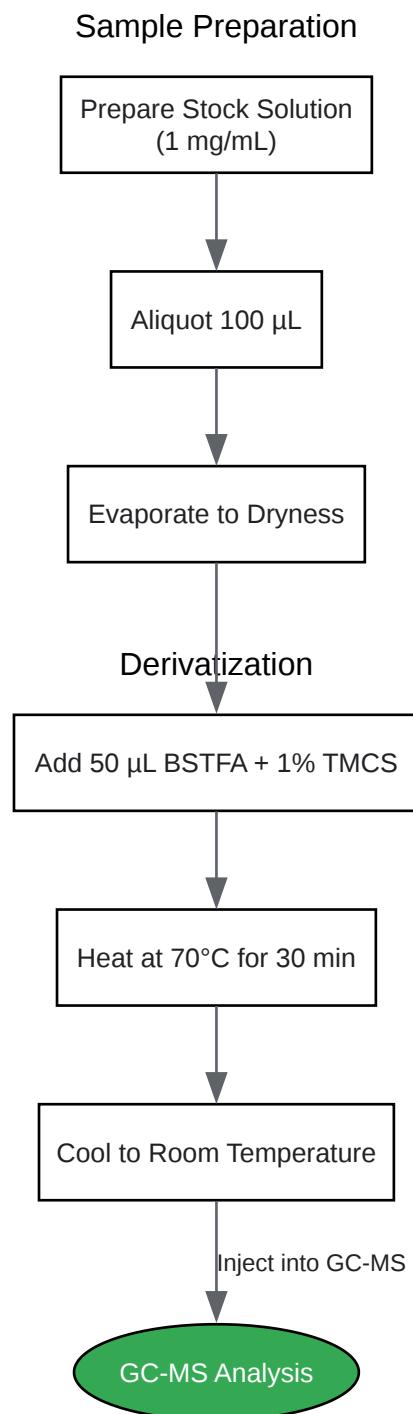
Experimental Protocol: GC-MS Analysis

Direct analysis of **2-Amino-5-bromobenzaldehyde** by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the presence of the polar amino group, which may lead to poor peak shape and tailing. Derivatization of the amino group is often recommended to improve its volatility and chromatographic behavior. The following protocol is adapted from established methods for similar compounds.

Sample Preparation and Derivatization

- Standard Solution Preparation: Prepare a stock solution of **2-Amino-5-bromobenzaldehyde** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Derivatization:
 - Transfer 100 μ L of the standard solution to a clean, dry vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Add 50 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

- Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the primary amine to its trimethylsilyl (TMS) derivative.
- Allow the vial to cool to room temperature before injection into the GC-MS system.



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Workflow for the derivatization of **2-Amino-5-bromobenzaldehyde**.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

Parameter	Recommended Condition
Gas Chromatograph	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temp: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-450
Solvent Delay	3 min

Table 3: Recommended GC-MS parameters for the analysis of derivatized **2-Amino-5-bromobenzaldehyde**.

Data Analysis and Interpretation

The acquired mass spectral data should be processed to identify the peak corresponding to the TMS-derivatized **2-Amino-5-bromobenzaldehyde**. The molecular ion of the derivatized compound will be shifted by the mass of the TMS group (72 Da for each TMS group added). The fragmentation pattern of the derivatized compound will also differ from the underivatized form, with characteristic losses of methyl groups (CH_3 , m/z 15) and the TMS group itself.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-Amino-5-bromobenzaldehyde**. While an experimental spectrum is not publicly available, the predicted fragmentation pattern, coupled with the detailed experimental protocol for GC-MS analysis, offers a solid foundation for the characterization of this important pharmaceutical intermediate. The provided methodologies and data will aid researchers and drug development professionals in establishing robust analytical methods for quality control and impurity profiling.

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